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molecular formula C8H8BrCl B105474 1-(2-Bromoethyl)-4-chlorobenzene CAS No. 6529-53-9

1-(2-Bromoethyl)-4-chlorobenzene

Cat. No. B105474
M. Wt: 219.5 g/mol
InChI Key: YAFMYKFAUNCQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05397793

Procedure details

A 500 ml. 3 neck round bottomed flask under nitrogen was charged 15.65 g. of 4-chlorophenethanol (1.0 eq., 0.10 moles) in 60 ml. toluene. To the reaction was added dropwise 41.6 g of thionyl bromide (2.0 eq., 0.20 moles) in 15 ml. of toluene maintaining the temp. below 25 C. Finally, 8.7 g. pyridine (1.1 eq., 0.11 moles) in 20 ml. toluene was added dropwise again keeping the temperature below 30° C. with an external ice bath. The reaction was monitored by GLC and after 1 hr. an additional 14.0 g of thionyl bromide (0.67 eq. 0.067 moles) was added followed three hours later by 9.7 gms. (1.1 eq., 0.11 moles). Subsequently 4.3 g. of pyridine was added (0.55 eq., 0.055 moles) after which GLC indicated all the alcohol was consumed. The reaction was quenched by the addition of 300 ml of water while cooling with an ice bath after which 400 ml. of ether was added. The ether was washed water three times with 250 ml.), dried over MgSO4 and concentrated to give 14.4 g of product as an oil (65.2% yield).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
14 g
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0.11 mol
Type
solvent
Reaction Step Nine
Yield
65.2%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][CH2:8]O)=[CH:5][CH:4]=[C:3]([Cl:10])[CH:2]=1.C1(C)C=CC=CC=1.S(Br)([Br:20])=O>N1C=CC=CC=1>[Cl:10][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][Br:20])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1=CC(=CC=C1CCO)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
41.6 g
Type
reactant
Smiles
S(=O)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
14 g
Type
reactant
Smiles
S(=O)(Br)Br
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Nine
Name
Quantity
0.11 mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3 neck round bottomed flask under nitrogen was charged 15.65 g
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C.
WAIT
Type
WAIT
Details
followed three hours later by 9.7 gms
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 300 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath after which 400 ml
ADDITION
Type
ADDITION
Details
of ether was added
WASH
Type
WASH
Details
The ether was washed water three times with 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(CCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 65.2%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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